molecular formula C19H31NO B576643 (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine CAS No. 14546-37-3

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine

Cat. No.: B576643
CAS No.: 14546-37-3
M. Wt: 289.463
InChI Key: JUOKOKWZZXYKBQ-UKYQFZTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine is a derivative of 5alpha-androstan-3-one, a steroid hormone with significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine typically involves the reaction of 5alpha-androstan-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime can be reduced to form amine derivatives.

    Substitution: The oxime group can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized steroid derivatives.

Scientific Research Applications

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of complex steroid derivatives.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating hormonal imbalances and other medical conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine involves its interaction with specific molecular targets, including androgen receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5alpha-Androstan-17beta-ol-3-one:

    5alpha-Androstan-3beta-ol-17-one: Another steroid derivative with similar structural features but different biological properties.

Uniqueness

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique advantages over other similar steroid derivatives.

Properties

CAS No.

14546-37-3

Molecular Formula

C19H31NO

Molecular Weight

289.463

IUPAC Name

(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine

InChI

InChI=1S/C19H31NO/c1-18-9-3-4-16(18)15-6-5-13-12-14(20-21)7-11-19(13,2)17(15)8-10-18/h13,15-17,21H,3-12H2,1-2H3/b20-14-/t13-,15-,16-,17-,18-,19-/m0/s1

InChI Key

JUOKOKWZZXYKBQ-UKYQFZTPSA-N

SMILES

CC12CCCC1C3CCC4CC(=NO)CCC4(C3CC2)C

Synonyms

5α-Androstan-3-one oxime

Origin of Product

United States

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